阿托伐他汀杂质F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

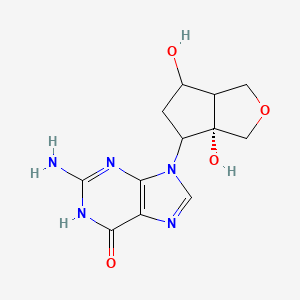

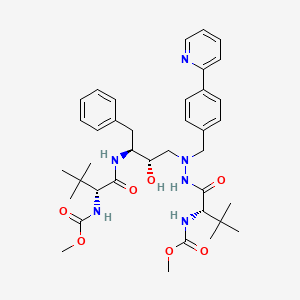

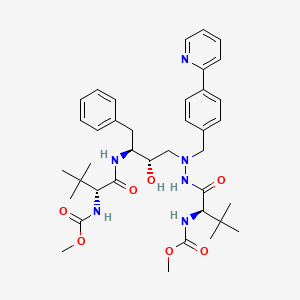

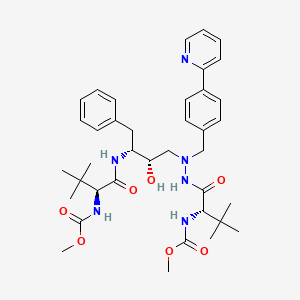

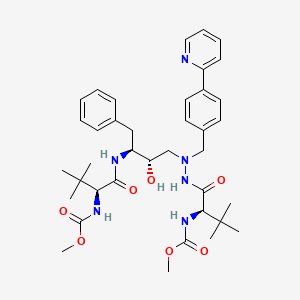

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .

Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .科学研究应用

Analytical Method Development

Atorvastatin Impurity F is crucial for the development of analytical methods, particularly in High-Performance Liquid Chromatography (HPLC). Researchers have developed novel, fast, and simple HPLC methods for determining Atorvastatin and its impurities, including Impurity F, in pharmaceutical tablets . This involves creating a single sample preparation and chromatographic run, significantly reducing the time and mobile phase consumption compared to traditional methods.

Method Validation (AMV)

Impurity F is used in method validation processes to ensure the accuracy and reliability of analytical methods. It’s essential for Quality Control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) or during the commercial production of Atorvastatin . The impurity’s presence helps validate the selectivity, linearity, accuracy, and precision of the analytical methods.

Quality Control in Pharmaceutical Analysis

In the pharmaceutical industry, Atorvastatin Impurity F is used to supplement chromatographic techniques with mass detection for quality control. This enhances the detection and quantification of impurities, ensuring the safety and efficacy of Atorvastatin as a final drug product . Mass detection provides molecular weight information that aids in impurity identification, even at very low limits of detection.

Structural Characterization of Compounds

The structural characteristics of unknown compounds, including Atorvastatin Impurity F, can be explored through in-source fragmentation using mass detection. This approach provides a comprehensive solution for impurity analysis, allowing researchers to gain deeper insights into the structural characteristics of these compounds .

Pharmacological Research

Atorvastatin Impurity F can be used in pharmacological research to study the potential toxicological effects of impurities in drug formulations. Understanding these effects is crucial for assessing the safety profile of pharmaceutical products and ensuring patient safety .

Radiotracer Development for PET Imaging

There is potential for Atorvastatin Impurity F to be used in the development of radiotracers for Positron Emission Tomography (PET) imaging. This application could be particularly useful for assessing conditions such as atherosclerosis, where the affinity of the compound to specific enzymes like HMG-CoA reductase is of interest .

作用机制

安全和危害

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity F involves the conversion of Atorvastatin into the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Atorvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Atorvastatin is dissolved in a mixture of methanol and water.", "Sodium hydroxide is added to the solution to adjust the pH to 10-11.", "Hydrogen peroxide is added to the solution and the mixture is stirred for several hours.", "Acetic acid is added to the solution to adjust the pH to 4-5.", "The solution is filtered and the resulting solid is washed with water and dried.", "The solid is dissolved in a mixture of methanol and water.", "The solution is filtered and the resulting solid is washed with water and dried.", "The resulting solid is Atorvastatin Impurity F." ] } | |

CAS 编号 |

1371615-56-3 |

分子式 |

C40H47FN3O8Na |

分子量 |

739.82 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(Amide Impurity) Sodium Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

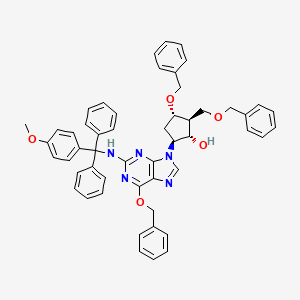

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)